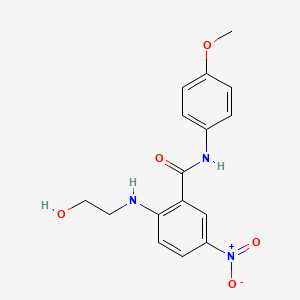
2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes a hydroxyethylamino group, a methoxyphenyl group, and a nitrobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide typically involves multiple steps. One common route starts with the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group results in the formation of 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active site residues, while the nitro and methoxy groups can participate in various non-covalent interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile: This compound has a similar hydroxyethylamino group but differs in its overall structure and applications.
2-hydroxy-4’-hydroxyethoxy-2-methylpropiophenone: Another compound with a hydroxyethyl group, used primarily in photoinitiators for polymerization reactions.
Uniqueness
2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in both medicinal chemistry and materials science, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-methoxyphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-24-13-5-2-11(3-6-13)18-16(21)14-10-12(19(22)23)4-7-15(14)17-8-9-20/h2-7,10,17,20H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMEFRGIPDBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4093195.png)
![1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole](/img/structure/B4093208.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]oxolane-2-carboxamide](/img/structure/B4093217.png)
![1-(2-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4093221.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-methylpiperidine](/img/structure/B4093228.png)
![N-cyclohexyl-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B4093236.png)

![ethyl 4-[({[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4093240.png)
![N-benzyl-4-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4093244.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4093249.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4093257.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4093264.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4093283.png)
![1-{4-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE](/img/structure/B4093288.png)
